molecular formula C6H3ClN4O B12330802 6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one

6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one

Cat. No.: B12330802
M. Wt: 182.57 g/mol
InChI Key: IVSCSBNZRGCJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one is a bicyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines These compounds are characterized by their fused pyrimidine rings, which contain nitrogen atoms at specific positions

Preparation Methods

The synthesis of 6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one involves several steps. One common method includes the chlorination of pyrimido[5,4-d]pyrimidin-4-one using thionyl chloride in refluxing dimethylformamide (DMF). This reaction yields the desired chlorinated product, which can then be further reacted with aryl amines in refluxing isopropanol to produce amination products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, aryl amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. It is believed to act as a competitive inhibitor by binding to the active sites of these targets, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H3ClN4O

Molecular Weight

182.57 g/mol

IUPAC Name

6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H3ClN4O/c7-6-8-1-3-4(11-6)5(12)10-2-9-3/h1-2,6H

InChI Key

IVSCSBNZRGCJJL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(N=C2C1=NC=NC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.